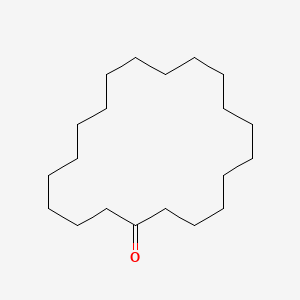
Cycloicosanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cycloicosanone can be synthesized through several methods. One common approach involves the oxidation of cycloicosanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure the selective formation of the ketone.
Another method involves the cyclization of long-chain dicarboxylic acids through intramolecular condensation reactions. This process often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the ring closure.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of the compound. Additionally, the development of green chemistry approaches, such as the use of environmentally benign oxidizing agents, is being explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Cycloicosanone, like other ketones, undergoes a variety of chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to cycloicosanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various addition products.
Substitution: Under certain conditions, this compound can undergo substitution reactions, where the carbonyl oxygen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydride donors.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
Oxidation: Cycloicosanoic acid.
Reduction: Cycloicosanol.
Nucleophilic Addition: Various alcohols and ethers.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Cycloicosanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of cycloicosanone involves its interaction with various molecular targets and pathways. As a ketone, it can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, this compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Cycloicosanone can be compared to other cyclic ketones such as cyclooctanone and cyclododecanone. While all these compounds share the cyclic ketone structure, this compound’s larger ring size imparts unique steric and electronic properties, making it distinct in terms of reactivity and applications.
Similar Compounds
Cyclooctanone: An eight-membered cyclic ketone with applications in flavoring and fragrance industries.
Cyclododecanone: A twelve-membered cyclic ketone used in the synthesis of polymers and specialty chemicals.
This compound’s larger ring size and unique structural features make it a valuable compound for research and industrial applications, offering distinct advantages over smaller cyclic ketones.
特性
CAS番号 |
6907-39-7 |
|---|---|
分子式 |
C20H38O |
分子量 |
294.5 g/mol |
IUPAC名 |
cycloicosanone |
InChI |
InChI=1S/C20H38O/c21-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-20/h1-19H2 |
InChIキー |
NPEJHLDODKUWCF-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCCCCC(=O)CCCCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


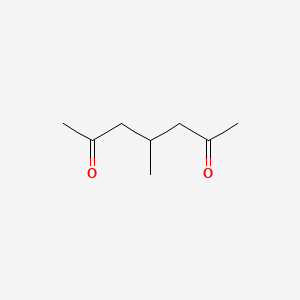
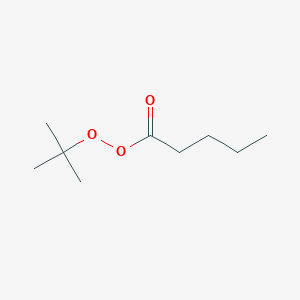
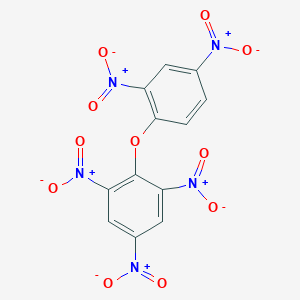

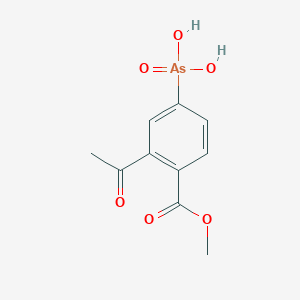

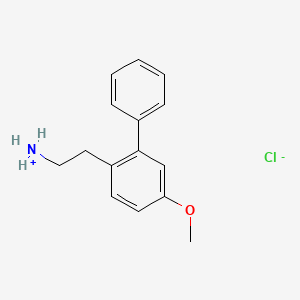
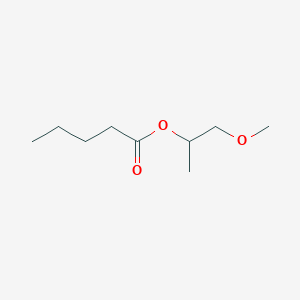

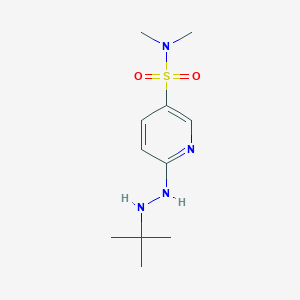
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

